Synthesis Yield via Wittig Olefination of N-Boc-3-pyrrolidone
The synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate from the readily available N-Boc-3-pyrrolidone precursor proceeds via a Wittig olefination with methyltriphenylphosphonium bromide and n-butyllithium in tetrahydrofuran . Under the reported conditions, the reaction yields the target methylenepyrrolidine product in 50% isolated yield after purification .
| Evidence Dimension | Isolated reaction yield from N-Boc-3-pyrrolidone |
|---|---|
| Target Compound Data | 50% |
| Comparator Or Baseline | N-Boc-3-pyrrolidone (CAS 101385-93-7) |
| Quantified Difference | Yield for this specific transformation |
| Conditions | Reaction with methyltriphenylphosphonium bromide (51 mmol) and n-butyllithium (1.6 M, 32 mL) in THF at 0°C to room temperature over 2.5 h; purification by flash column chromatography. |
Why This Matters
This established yield provides a benchmark for scaling the synthesis and for comparing alternative routes to 3-methylenepyrrolidine derivatives, informing process feasibility and cost of goods.
